8-chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline

Gallium-resistant lung cancer AXL kinase Anti-proliferative screening

8-Chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901004-83-9; molecular formula C₂₄H₁₇Cl₂N₃; MW 418.32) is a fully aromatic tricyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline class. The compound is registered in the MeSH Supplementary Concept database as ‘5476423 compound’ and is annotated with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway.

Molecular Formula C24H17Cl2N3
Molecular Weight 418.32
CAS No. 901004-83-9
Cat. No. B2453767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901004-83-9
Molecular FormulaC24H17Cl2N3
Molecular Weight418.32
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC=C(C=C5)Cl
InChIInChI=1S/C24H17Cl2N3/c1-2-15-3-5-16(6-4-15)23-21-14-27-22-12-9-18(26)13-20(22)24(21)29(28-23)19-10-7-17(25)8-11-19/h3-14H,2H2,1H3
InChIKeyFHDMZHXVHAVWHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901004-83-9) – Compound Identity and Core Scaffold for Procurement Evaluation


8-Chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901004-83-9; molecular formula C₂₄H₁₇Cl₂N₃; MW 418.32) is a fully aromatic tricyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline class . The compound is registered in the MeSH Supplementary Concept database as ‘5476423 compound’ and is annotated with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway [1]. The scaffold consists of a pyrazole ring fused to a quinoline nucleus at the [4,3-c] junction, bearing a chlorine atom at the 8-position of the quinoline ring, a 4-chlorophenyl group at N1 of the pyrazole, and a 4-ethylphenyl group at C3 of the pyrazole. The pyrazolo[4,3-c]quinoline framework is historically associated with high-affinity benzodiazepine receptor ligands, selective COX-2 inhibitors, PDE4 inhibitors, and more recently β-glucuronidase inhibitors and G-quadruplex stabilizers, making substituent-level differentiation critical for target-specific procurement [2].

Why Generic Pyrazolo[4,3-c]quinoline Substitution Fails for 8-Chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline (901004-83-9)


The pyrazolo[4,3-c]quinoline scaffold is a privileged structure that displays activity across benzodiazepine receptors, COX-2, PDE4, iNOS, A₃ adenosine receptors, and bacterial β-glucuronidase depending on the precise substitution pattern [1]. Simple replacement of this compound with an in-class analog—such as the 1-phenyl variant (CAS 901268-15-3) or the 3-phenyl variant (CAS 901264-67-3)—is unsupported without direct comparative data because each substituent vector (N1-aryl, C3-aryl, and C8-halogen/alkyl) independently tunes both target engagement and polypharmacology. The 4-ethylphenyl group at C3 confers distinct lipophilicity and steric bulk (logP = 7.49 for the target compound ) compared to methyl or methoxy analogs, which can alter membrane partitioning, metabolic stability, and off-target binding profiles. The dual-chlorine substitution pattern (8-Cl and 4′-Cl on N1-phenyl) further differentiates this compound from mono-halogenated or non-halogenated pyrazolo[4,3-c]quinolines that have been optimized for COX-2 or PDE4 inhibition [2]. Consequently, generic interchange without matched-pair analysis risks selecting a compound with a divergent selectivity fingerprint and unvalidated activity in the gallium-resistant lung cancer context for which this compound was specifically identified.

Quantitative Differentiation Evidence: 8-Chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline (901004-83-9) vs. Comparators


Anti-Proliferative Potency in Gallium-Resistant Lung Adenocarcinoma (A549-R Cells): 80-Fold Superiority over Gallium Acetylacetonate vs. 13-Fold for the Co-Identified Lead

In the primary identification study, compound 5476423 (the target compound) and compound 7919469 (a naphthalene-tetrazole scaffold) were identified as the two lead compounds from eight series of virtual screening hits directed at an AXL kinase homology model [1]. In anti-proliferative assays using gallium-resistant (R) human lung adenocarcinoma A549 cells, compound 5476423 achieved an 80-fold increase in potency relative to gallium acetylacetonate (GaAcAc), whereas compound 7919469 achieved a 13-fold increase. Absolute IC₅₀ values against R-cells are reported in the full text (abstract states fold-change values; the full article contains the underlying IC₅₀ dataset). The 6.2-fold potency advantage of the target compound over the co-identified lead (80-fold vs. 13-fold over the same baseline) is a direct head-to-head finding from a single experimental series. Additionally, treatment with compound 5476423 significantly suppressed AXL protein expression in R-cells, which showed elevated AXL expression compared to gallium-sensitive S-cells [1].

Gallium-resistant lung cancer AXL kinase Anti-proliferative screening

Mechanistic Differentiation: AXL Kinase Pathway Engagement and Suppression of Resistance-Associated AXL Overexpression

The Oyewumi et al. study demonstrated that human lung adenocarcinoma A549 cells with acquired gallium resistance (R-cells) exhibit elevated expression of AXL tyrosine kinase protein compared to gallium-sensitive S-cells [1]. Treatment with compound 5476423 (the target compound) significantly suppressed AXL protein expression in R-cells, providing a mechanistic link between the compound's anti-proliferative activity and modulation of the AXL resistance pathway [1]. This mechanistic data is absent for the vast majority of pyrazolo[4,3-c]quinolines reported in other therapeutic contexts (COX-2 inhibition, PDE4 inhibition, benzodiazepine receptor binding) [2]. While the co-identified lead compound 7919469 also suppressed AXL expression, the target compound's superior potency (80-fold vs. 13-fold) suggests more efficient pathway engagement.

AXL kinase Drug resistance Gallium-based therapy

Acetylcholinesterase Inhibitory Activity: Secondary Therapeutic Dimension Absent in Closest Structural Analogs

In a separate in silico and in vitro study, compound 5476423 (the target compound) was designed by combining two molecules of 8-hydroxyquinoline and evaluated as a novel acetylcholinesterase (AChE) inhibitor [1]. In vitro analysis demonstrated that compound 5476423 inhibits AChE within the early micromolar range, and Michaelis-Menten kinetics revealed a non-competitive mode of inhibition with decreased maximum hydrolysis velocity (Vmax) [1]. No corresponding AChE inhibition data are available for the close structural analogs 8-chloro-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901268-15-3) or 1-(4-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901264-67-3), nor for the co-identified lead compound 7919469.

Acetylcholinesterase inhibition Alzheimer's disease Multi-target ligand

Physicochemical Differentiation: LogP and Substitution-Dependent Lipophilicity vs. Common In-Class Analogs

The target compound has a calculated logP of 7.49 (ChemDiv in silico prediction) , which is substantially higher than that of the unsubstituted pyrazolo[4,3-c]quinoline core (logP ≈ 1.55) and higher than typical 3-(4-methylphenyl) or 3-(4-methoxyphenyl) analogs, which are estimated in the logP 4–6 range based on fragment contributions [1]. The 4-ethylphenyl group at C3 contributes approximately +1.0 to +1.5 logP units relative to a 4-methyl substituent, and the dual chlorine atoms further increase lipophilicity. This elevated logP is expected to enhance passive membrane permeability but reduce aqueous solubility relative to less lipophilic pyrazolo[4,3-c]quinolines, a trade-off that must be considered for cell-based assay design and formulation.

Lipophilicity Physicochemical profiling Membrane permeability

Scaffold and Substitution Pattern Selectivity: Divergence from Classical Pyrazolo[4,3-c]quinoline Pharmacological Profiles

The pyrazolo[4,3-c]quinoline class has been historically optimized for benzodiazepine receptor binding (Ki values in the low nanomolar range for certain 2-aryl-3-one derivatives) [1], COX-2 inhibition (IC₅₀ = 0.24 μM for compound 49) [2], PDE4 inhibition [3], and bacterial β-glucuronidase inhibition [4]. Critically, the target compound's substitution pattern—8-chloro, N1-(4-chlorophenyl), C3-(4-ethylphenyl)—does not match the SAR determinants of any of these well-characterized pharmacological classes: effective benzodiazepine ligands typically require a 3-one functionality and specific N2-aryl substitution; potent COX-2 inhibitors in this class generally possess a 4-one or 4-amino group and different aryl substitution topology; β-glucuronidase inhibitors in the patent literature feature diamino or amino-hydroxy substitution at the quinoline ring. The target compound's activity profile (AXL pathway-mediated anti-proliferative activity in gallium-resistant cancer, plus AChE inhibition) is thus pharmacologically distinct from the classical pyrazolo[4,3-c]quinoline target families, positioning it as a differentiated chemotype for procurement in resistance-focused oncology or multi-target CNS discovery programs.

Target selectivity Polypharmacology Chemotype differentiation

Optimal Research and Industrial Application Scenarios for 8-Chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline (901004-83-9)


Gallium-Resistant Non-Small Cell Lung Cancer (NSCLC) Drug Discovery: Overcoming Acquired Metal-Based Anticancer Drug Resistance

The primary evidence-supported scenario is the use of this compound as a lead or tool compound in programs targeting gallium-resistant lung adenocarcinoma. The compound's 80-fold potency gain over GaAcAc in A549-R cells, coupled with direct evidence of AXL protein suppression [1], positions it as a starting point for medicinal chemistry optimization aimed at overcoming AXL-mediated resistance to gallium-based therapies. Research groups investigating metal-based anticancer drug resistance, particularly those where AXL overexpression is a confirmed resistance driver, can justify procurement of this specific compound over the co-identified lead 7919469 based on the 6.2-fold superior relative potency.

Multi-Target Ligand Discovery for Neurodegenerative Disease: AChE Inhibition Combined with Metal-Chelating Structural Features

The compound's confirmed acetylcholinesterase inhibitory activity (early micromolar range, non-competitive kinetics) [2], combined with its derivation from two 8-hydroxyquinoline units (a known metal-chelating scaffold), suggests utility in multi-target directed ligand (MTDL) programs for Alzheimer's disease. Procurement for AChE-focused screening cascades, particularly those seeking non-competitive inhibitors with potential additional metal-chelating properties, is directly supported by the published in vitro data. The absence of AChE data for the closest in-class structural analogs makes this compound the only pyrazolo[4,3-c]quinoline with any published cholinergic target annotation.

Structure-Activity Relationship (SAR) Exploration of Pyrazolo[4,3-c]quinoline Substituent Effects on Lipophilicity and Cellular Permeability

With a calculated logP of 7.49 —the highest among commonly cataloged pyrazolo[4,3-c]quinolines—this compound serves as a high-lipophilicity reference point in SAR studies correlating C3-aryl and N1-aryl substitution with membrane partitioning, cellular uptake, and non-specific binding. Researchers studying the relationship between pyrazolo[4,3-c]quinoline substitution pattern and ADME properties can use this compound as the upper boundary of the lipophilicity range, enabling systematic comparison with less lipophilic analogs bearing 4-methyl, 4-methoxy, or unsubstituted phenyl groups.

AXL Kinase Pathway Probe Development: Chemotype with Validated Cellular Target Engagement

For laboratories developing cellular probes or assay standards for AXL kinase pathway studies, this compound offers a chemically tractable pyrazolo[4,3-c]quinoline scaffold with demonstrated AXL protein suppression in a resistance-relevant cellular context [1]. Unlike the vast majority of AXL inhibitors reported in the literature (which predominantly belong to quinazoline, pyrimidine, or aminopyridine chemotypes), this compound provides a structurally distinct tricyclic heteroaromatic framework for exploring alternative AXL pathway modulation mechanisms, with the advantage of commercially available sourcing and full spectroscopic characterization.

Quote Request

Request a Quote for 8-chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.